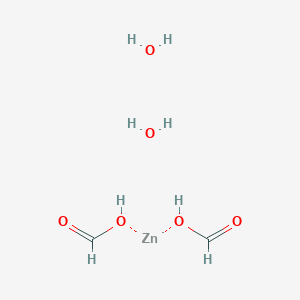
Bis(formyloxy)ZINC dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(formyloxy)ZINC dihydrate, also known as zinc formate dihydrate, is a chemical compound with the molecular formula C2H2O4Zn.2H2O. It is a zinc salt of formic acid and is commonly used in various industrial and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(formyloxy)ZINC dihydrate can be synthesized through the reaction of zinc oxide or zinc hydroxide with formic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of zinc oxide or zinc hydroxide in formic acid.
- Evaporation of the solvent to obtain the crystalline form of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
- Mixing zinc oxide with formic acid in large reactors.
- Heating the mixture to facilitate the reaction.
- Crystallizing the product by cooling the reaction mixture.
- Filtering and drying the crystals to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(formyloxy)ZINC dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to elemental zinc under specific conditions.
Substitution: It can participate in substitution reactions where the formate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Elemental zinc.
Substitution: Zinc salts with different ligands.
Scientific Research Applications
Bis(formyloxy)ZINC dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of bis(formyloxy)ZINC dihydrate involves its ability to release zinc ions (Zn2+), which play crucial roles in various biochemical processes. Zinc ions can act as cofactors for enzymes, stabilize protein structures, and participate in signal transduction pathways. The release of zinc ions from this compound can influence cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate dihydrate: Another zinc salt with similar properties but different applications.
Zinc chloride: A commonly used zinc compound with distinct chemical behavior.
Zinc sulfate: Widely used in agriculture and medicine for its zinc content.
Uniqueness
Bis(formyloxy)ZINC dihydrate is unique due to its specific formate ligands, which provide distinct reactivity and solubility properties compared to other zinc salts. Its ability to release zinc ions in a controlled manner makes it valuable in various applications .
Properties
Molecular Formula |
C2H8O6Zn |
|---|---|
Molecular Weight |
193.5 g/mol |
IUPAC Name |
formic acid;zinc;dihydrate |
InChI |
InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2; |
InChI Key |
YBPCLGXDVHWAAI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)O.C(=O)O.O.O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















